5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine
Description
5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine is a benzothiazole derivative featuring a methyl group at position 5, an isopropyl group at position 2, and an amine group at position 6 (Figure 1). Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring system. This structural motif is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
58460-36-9 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-6(2)11-13-9-4-7(3)8(12)5-10(9)14-11/h4-6H,12H2,1-3H3 |
InChI Key |
QIOKHAZADJJPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)SC(=N2)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzothiazole derivatives such as 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine typically involves:
- Construction of the benzothiazole ring via cyclization reactions of 2-aminothiophenol derivatives with appropriate carbonyl compounds.
- Introduction of substituents (methyl, isopropyl, amino groups) either via direct substitution on the benzothiazole ring or by using substituted precursors.
- Functional group transformations to install the amino group at the 6-position.
Detailed Synthetic Route
Based on literature on related benzothiazole derivatives and typical synthetic practices, the following multi-step procedure is applicable:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted 2-aminothiophenol | Starting from 4-methyl-2-aminothiophenol or via nitration and reduction of 4-methylthiophenol | Provides the 5-methyl substituent on the aromatic ring |
| 2 | Cyclization with isobutyraldehyde or isobutyryl chloride | Acid-catalyzed cyclization or condensation under reflux | Introduces the isopropyl group at the 2-position by reaction with isobutyraldehyde or equivalent |
| 3 | Amination at the 6-position | Nitration followed by reduction or direct amination using ammonium thiocyanate and bromine catalysis | Installation of the amino group at the 6-position |
| 4 | Purification | Recrystallization or column chromatography | Ensures isolation of pure 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine |
Specific Synthetic Examples from Literature
Cyclization via 2-Aminothiophenol and Carbonyl Compounds: The benzothiazole ring is formed by reacting 2-aminothiophenol derivatives with aldehydes or ketones under acidic or reflux conditions, commonly in solvents like toluene or ethanol. For example, 2-aminothiophenol reacts with isobutyraldehyde to yield the 2-(propan-2-yl)benzothiazole core, which can be further functionalized.
Amination Using Ammonium Thiocyanate and Bromine: The amino group at the 6-position can be introduced by reacting substituted anilines with ammonium thiocyanate in the presence of bromine as a catalyst, followed by hydrolysis and reduction steps to yield the benzothiazol-6-amine derivatives.
Alkylation for Isopropyl Group Introduction: Alkylation of the benzothiazole nitrogen or carbon positions using isopropyl halides under basic conditions (e.g., potassium carbonate in acetone) can introduce the isopropyl substituent at the 2-position.
Industrial and Scale-Up Considerations
Industrial synthesis optimizes these reactions for yield and purity by:
- Employing continuous flow reactors to control reaction times and temperatures precisely.
- Using catalysts such as boric acid or metal salts to enhance cyclization efficiency.
- Applying high-throughput screening to identify optimal solvent systems and reagent ratios.
- Utilizing chromatographic purification techniques or recrystallization for large-scale isolation.
Reaction Conditions and Analytical Data
| Reaction Step | Typical Conditions | Analytical Techniques Used |
|---|---|---|
| Cyclization | Reflux in toluene or ethanol, 60–110 °C, 4–8 hours | Thin Layer Chromatography (TLC), NMR Spectroscopy |
| Amination | Bromine catalysis at 0–10 °C, followed by reflux | 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS) |
| Alkylation | Potassium carbonate base, dry acetone, room temperature to reflux | TLC, NMR, Melting Point Analysis |
Example Analytical Data for Related Benzothiazole Derivatives
| Parameter | Data |
|---|---|
| 1H NMR (CDCl3) | Aromatic protons: δ 7.0–7.6 ppm; Methyl protons: δ ~2.3 ppm; Isopropyl protons: δ ~1.0–2.0 ppm |
| 13C NMR | Characteristic benzothiazole carbons at δ 110–160 ppm; Methyl and isopropyl carbons at δ 15–40 ppm |
| HRMS (ESI) | Molecular ion peak consistent with C11H16N2S (molecular weight ~208 g/mol) |
These data confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 2-aminothiophenol with isobutyraldehyde | 2-Aminothiophenol, isobutyraldehyde | Acid catalyst (e.g., HCl) | Reflux in toluene or ethanol, 4–8 h | Straightforward, high yield | Requires pure starting materials |
| Amination via ammonium thiocyanate and bromine | Substituted aniline, NH4SCN, Br2 | Bromine catalyst, acidic medium | 0–10 °C for 3 h, then reflux | Efficient amination | Handling bromine requires caution |
| Alkylation with isopropyl halides | Benzothiazole derivative, isopropyl chloride/bromide | K2CO3 base, acetone solvent | Room temp to reflux, 2–4 h | Selective alkylation | Possible side reactions |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzothiazoles.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
6-Methyl-1,3-benzothiazol-2-amine
- Substituents : Methyl group at position 6, amine at position 2.
- Synthesis : Prepared via bromination of 4-methylaniline in the presence of KSCN and glacial acetic acid, yielding a 70% product with a melting point of 165–170°C .
- Biological Activity : Exhibits antimicrobial and anti-infective properties, likely due to the electron-donating methyl group enhancing interaction with bacterial targets .
- Hydrogen Bonding : The amine at position 2 participates in hydrogen bonding, influencing crystal packing and stability .
5-Methoxy-1,3-benzothiazol-2-amine
- Substituents : Methoxy group at position 5, amine at position 2.
- Key Differences : The methoxy group introduces steric bulk and reduces hydrogen-bonding capacity compared to the methyl group in the target compound. This may lower solubility in polar solvents but improve lipophilicity .
5,6-Dimethoxy-1,3-benzothiazol-2-amine
Structural and Physicochemical Properties
| Compound Name | Substituent Positions | Key Functional Groups | Melting Point (°C) | Lipophilicity (LogP*) |
|---|---|---|---|---|
| 5-Methyl-2-(propan-2-yl)-6-amine | 2: isopropyl, 5: methyl, 6: amine | Amine, thiazole | Not reported | High (estimated) |
| 6-Methyl-1,3-benzothiazol-2-amine | 2: amine, 6: methyl | Amine, thiazole | 165–170 | Moderate |
| 5-Methoxy-1,3-benzothiazol-2-amine | 2: amine, 5: methoxy | Amine, methoxy, thiazole | Not reported | Moderate-high |
*LogP values are estimated based on substituent contributions.
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing: Derivatives like 6-methyl-1,3-benzothiazol-2-amine form layered structures stabilized by N–H···S and N–H···N hydrogen bonds .
- Graph Set Analysis : Etter’s graph theory predicts that the amine group’s position and substituent bulk influence hydrogen-bonding networks, affecting solubility and bioavailability .
Biological Activity
5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine is a synthetic compound derived from the benzothiazole family, which has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a benzene ring fused to a thiazole moiety, contributing to its diverse pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine have been shown to inhibit the growth of various bacterial strains and fungi. A review highlighted the synthesis of benzothiazole-based compounds with potent anti-tubercular activity against Mycobacterium tuberculosis, showcasing their potential in treating resistant strains of tuberculosis .
Anticancer Activity
The anticancer properties of benzothiazole derivatives are noteworthy. Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine have shown promising results against human leukemia and breast cancer cell lines. The IC50 values for these compounds often fall within micromolar ranges, indicating their effectiveness in inhibiting cancer cell proliferation .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative A | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |
| Benzothiazole Derivative B | U937 (Leukemia) | 0.12 | Inhibits cell proliferation |
| 5-Methyl-2-(propan-2-yl)-1,3-benzothiazol-6-amine | A549 (Lung Cancer) | TBD | TBD |
Neuroprotective Effects
The neuroprotective potential of benzothiazole compounds has also been investigated. Some studies suggest that these compounds may offer protective effects against neurodegenerative disorders by modulating neuroinflammatory pathways and promoting neuronal survival . This aspect opens avenues for further research into their therapeutic applications in conditions like Alzheimer's and Parkinson's diseases.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various benzothiazole derivatives, researchers synthesized a series of compounds that included modifications to the benzothiazole scaffold. The study found that certain modifications enhanced cytotoxicity against MCF-7 and A549 cell lines, with one compound exhibiting an IC50 value significantly lower than doxorubicin, a standard chemotherapeutic agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against resistant bacterial strains. The study reported that specific derivatives showed remarkable inhibition rates against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for developing new antibiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
